3alpha-Hydroxydesoxy Artemether
Overview
Description
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and an epoxide ring
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease processes.
Industry
In industrial applications, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol typically involves multiple steps, including the formation of the pyrano4,3,2-jkbenzoxepin core and subsequent functionalization. Key steps may include:
Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Methoxy and hydroxyl groups are introduced through selective reactions, such as methylation and hydroxylation.
Epoxidation: The formation of the epoxide ring is a crucial step, often achieved using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Mechanism of Action
The mechanism of action of (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano4,3,2-jkbenzoxepin-8-ol shares structural similarities with other epoxypyrano4,3,2-jkbenzoxepin derivatives.
- Other Epoxides : Compounds with similar epoxide rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
4,3,2-jkbenzoxepin-8-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,2R,4S,5R,8S,9R,10R,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3/t8-,9-,10+,11+,12-,13-,14+,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSZZKRBMNKGP-YMSVXTLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@@H]3[C@@]24[C@H]1C[C@H]([C@](O3)(O4)C)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857755 | |
Record name | (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174097-70-2 | |
Record name | (2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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